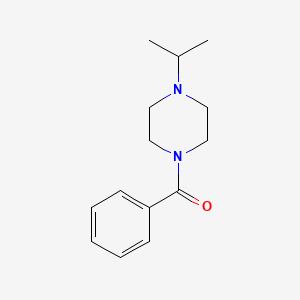

1-benzoyl-4-isopropylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

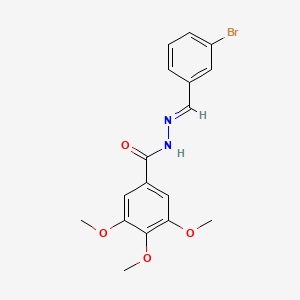

1-benzoyl-4-isopropylpiperazine is a compound of interest in various chemical and pharmaceutical research areas due to its unique structural features and potential applications. It belongs to the class of piperazines substituted at the benzoyl and isopropyl positions, offering diverse chemical reactivity and properties.

Synthesis Analysis

The synthesis of 1-benzoyl-4-isopropylpiperazine and related compounds involves multiple steps, including condensation, cyclization, and reduction reactions. For instance, the synthesis of related piperazine derivatives has been achieved through the condensation of N-benzyl-1,2-propanediamine with α-bromopropionate, followed by thermal cyclization and reduction with lithium aluminum hydride (Cignarella & Gallo, 1974). Another approach involves the RuO4-mediated oxidation of N-benzylated tertiary amines, leading to various oxygenated derivatives (Petride et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of 1-benzoyl-4-isopropylpiperazine derivatives has been carried out using spectroscopic and crystallographic techniques. For example, X-ray crystallography has been used to determine the structure of related compounds, revealing their tautomeric forms and conformational details (Kataeva et al., 2002).

Chemical Reactions and Properties

1-benzoyl-4-isopropylpiperazine undergoes various chemical reactions, including oxidation, which leads to the formation of oxygenated derivatives. The oxidation process involves attack at endocyclic and exocyclic positions, resulting in complex reaction outcomes (Petride et al., 2006).

Physical Properties Analysis

The physical properties of 1-benzoyl-4-isopropylpiperazine derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments and applications. Techniques like X-ray crystallography provide insight into the solid-state structure of these compounds (Kataeva et al., 2002).

Chemical Properties Analysis

The chemical properties of 1-benzoyl-4-isopropylpiperazine, including reactivity, stability, and interaction with other chemical species, are defined by its functional groups and molecular structure. Charge transfer complex formation with acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone highlights its donor properties and the stability of resulting complexes (Abbu et al., 2019).

科学的研究の応用

Charge Transfer Complex Analysis

Research by Abbu et al. (2019) focused on the charge transfer (CT) complex formation of 1-benzoylpiperazine (1-BP) with 2, 3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), demonstrating its potential for stoichiometric and thermodynamic analysis. This study utilized spectrophotometry in acetonitrile at various temperatures, revealing the CT complex's exothermic formation and high stability, supported by both experimental and computational density functional theory (DFT) studies (Abbu et al., 2019).

Carbonic Anhydrase Inhibition

Mancuso et al. (2020) synthesized and biochemically evaluated a series of substituted benzenesulfonamides, including 1-benzoyl-4-isopropylpiperazine derivatives, as inhibitors of carbonic anhydrase (CA) isoforms. These compounds show promise for identifying new therapeutics, with specific derivatives demonstrating selectivity towards certain CA isoforms crucial in brain function and tumor expression (Mancuso et al., 2020).

HIV-1 Attachment Inhibition

A study by Meanwell et al. (2009) characterized 1-(4-Benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione as an inhibitor of HIV-1 attachment, interfering with viral gp120 and host cell receptor CD4 interaction. This research explored the effects of structural variation on the benzamide moiety, indicating a potential for developing novel antiviral agents (Meanwell et al., 2009).

Neurotoxic Effects Analysis

Katz et al. (2018) compared the neurotoxic effects of benzylpiperazine and benzoylpiperazine on a dopaminergic human neuroblastoma cell line, shedding light on the mechanisms leading to neuronal cell death. This comparison provides insights into the cellular-based neurotoxicity induced by these compounds, crucial for understanding their potential risks (Katz et al., 2018).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

phenyl-(4-propan-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-12(2)15-8-10-16(11-9-15)14(17)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEPXDCTEPCQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)

![1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)

![4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5524454.png)

![2-{[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]methyl}benzoic acid dihydrochloride](/img/structure/B5524460.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)

![3-methyl-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524479.png)

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)